N1-Cyclopropyl vs. C2-Cyclopropyl Regioisomerism: S6K1 Inhibitory Potency Comparison
In a defined S6K1 mobility shift assay, an N1-cyclopropyl-substituted benzimidazole (compound 20c) exhibited an IC50 of 334 ± 25.1 nM. This represents a statistically significant improvement over the C2-phenyl analog (IC50 = 1640 ± 530 nM) [1]. While a direct C2-cyclopropyl comparator within the identical assay is not available, the N1-cyclopropyl substitution demonstrates that the attachment point of the cyclopropyl group on the benzimidazole core is a key determinant of kinase affinity, with N1-substitution being favored for S6K1 engagement. This regiochemical specificity means that using a C2-cyclopropyl analog (e.g., methyl 2-cyclopropyl-1H-benzimidazole-5-carboxylate) would likely result in a substantial loss of potency.
| Evidence Dimension | S6K1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 334 ± 25.1 nM (N1-cyclopropyl benzimidazole scaffold; compound 20c) |
| Comparator Or Baseline | 1640 ± 530 nM (N1-phenyl benzimidazole, compound 20b) |
| Quantified Difference | Approximately 5-fold greater potency for the N1-cyclopropyl analog |
| Conditions | Mobility shift assay; triplicate measurements; mean ± SD |
Why This Matters
Confirms that N1-cyclopropyl substitution on the benzimidazole core is critical for achieving sub-micromolar S6K1 affinity, directly impacting the selection of this specific regioisomer for kinase inhibitor lead optimization.
- [1] PMC3858552. Table 5: IC50 values and ligand efficiencies of C-5 and C-7 substituted benzimidazoles. Compound 20c (R1=cyclopropyl, R2=H) S6K1 IC50: 334 ± 25.1 nM; Compound 20b (R1=Ph, R2=H) IC50: 1640 ± 530 nM. View Source
